7-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
The compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound . The aminomethyl group is a monovalent functional group with formula −CH2−NH2 .
Synthesis Analysis
While specific synthesis methods for “7-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one” were not found, similar compounds often involve processes such as catalytic protodeboronation of pinacol boronic esters .Scientific Research Applications
Synthesis and Structural Analysis
3,4-Dihydroisoquinoline derivatives, including 7-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one, have been a subject of extensive research due to their diverse biological activities and their potential in drug development. Zhu et al. (2011) highlighted the design, synthesis, and characterization of novel 3,4-dihydroisoquinolines. They also conducted crystal structure analysis, revealing the crystal belongs to the monoclinic system. The compounds were found to exhibit moderate antitumor activities in vitro, suggesting their potential in cancer research (Zhu et al., 2011).
Chemical Synthesis and Methodology
Research has also focused on the development of synthetic methodologies for dihydroisoquinoline derivatives. For instance, Chen Zhan-guo (2008) investigated a new method of synthesis for 2-benzyl-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, which is structurally related to this compound. The study provided insights into a synthetic route that was mild and straightforward, yielding a new derivative and confirming its structure through IR and 1HNMR (Chen Zhan-guo, 2008).
Moreover, research by He and Chatani (2018) introduced a rhodium-catalyzed reaction for the alkylation of C-H bonds with N-vinylphthalimide, enabling the transformation into 3,4-dihydroisoquinolin-1(2H)-one derivatives. This research provides valuable insights into the chemical properties and potential applications of compounds structurally similar to this compound (He & Chatani, 2018).
Biological and Pharmacological Properties
The biological and pharmacological properties of 3,4-dihydroisoquinoline derivatives have been explored as well. Kubica et al. (2018) designed and synthesized derivatives of 7-amino-4-methylquinolin-2(1H)-one, evaluating their anticancer activity. The study presented promising findings, showing that the compounds were selective for cancer cells and varied in activity across different types of cancer. This study underscores the potential of dihydroisoquinoline derivatives in cancer therapy and may provide a foundation for further research into compounds like this compound (Kubica et al., 2018).
Mechanism of Action
Target of Action
Similar compounds such as 4-aminomethyl-7-benzyloxy-2h-chromen-2-ones have been investigated for their inhibitory effects on cholinesterases (acetyl- and butyryl-, ache and bche) and monoamine oxidase b (mao b) . These enzymes play crucial roles in neurotransmission, with cholinesterases involved in the breakdown of acetylcholine and MAO B in the degradation of dopamine .
Mode of Action
Similar compounds have been shown to inhibit their target enzymes through competitive inhibition . This means that the compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
Biochemical Pathways
Inhibition of cholinesterases and mao b would affect the cholinergic and dopaminergic pathways respectively . This could lead to increased levels of acetylcholine and dopamine in the synaptic cleft, potentially affecting neuronal signaling .
Result of Action
Based on the known effects of cholinesterase and mao b inhibitors, potential effects could include altered neurotransmission due to increased levels of acetylcholine and dopamine .
Biochemical Analysis
Biochemical Properties
7-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by affecting the mitochondrial pathway . Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby impacting cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are critical for cell signaling and regulation . This inhibition can result in altered phosphorylation states of various proteins, ultimately affecting cellular functions and processes.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant physiological changes . For instance, high doses of this compound have been associated with toxic effects, including liver damage and alterations in blood chemistry.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can accumulate in specific tissues, depending on the presence of these transporters. For example, it has been observed to localize in the liver and kidneys, where it undergoes further metabolism and excretion.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the mitochondria, where it can affect mitochondrial function and energy production . Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, influencing its overall activity and effects.
Properties
IUPAC Name |
7-(aminomethyl)-3,4-dihydro-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-6-7-1-2-8-3-4-12-10(13)9(8)5-7/h1-2,5H,3-4,6,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJDZCZAGYKBTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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